molecular formula C30H27N3O4 B250841 Methyl 4-(4-benzoyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate

Methyl 4-(4-benzoyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate

Cat. No. B250841
M. Wt: 493.6 g/mol
InChI Key: JHNPSBQXAJPOTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(4-benzoyl-1-piperazinyl)-3-(2-naphthoylamino)benzoate, commonly known as MDMB-BUTINACA, is a synthetic cannabinoid that belongs to the indazole family. It is known for its potent psychoactive effects and has gained popularity in the recreational drug market. However,

Mechanism of Action

MDMB-BUTINACA acts as a potent agonist of the CB1 and CB2 receptors in the endocannabinoid system. It binds to these receptors and activates them, leading to a cascade of biochemical and physiological effects. These effects include the modulation of neurotransmitter release, the inhibition of adenylate cyclase, and the activation of mitogen-activated protein kinase pathways.
Biochemical and Physiological Effects:
MDMB-BUTINACA has been shown to have a wide range of biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and appetite-stimulating properties. It has also been shown to affect motor coordination, memory, and learning. However, the exact mechanisms underlying these effects are still not fully understood.

Advantages and Limitations for Lab Experiments

MDMB-BUTINACA has several advantages as a research tool. It is highly potent and selective for the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize. However, it has several limitations, including its potential toxicity and the lack of standardization in its preparation and administration.

Future Directions

There are several future directions for the scientific research on MDMB-BUTINACA. One area of interest is the investigation of its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another area of interest is the study of its effects on the developing brain and its potential role in neurodevelopmental disorders. Additionally, further research is needed to better understand the mechanisms underlying its biochemical and physiological effects and to develop standardized protocols for its use in research.

Synthesis Methods

MDMB-BUTINACA can be synthesized using a multi-step process that involves the reaction of 4-benzoyl-1-piperazine with 2-naphthoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then reacted with methyl 4-bromobenzoate to obtain MDMB-BUTINACA.

Scientific Research Applications

MDMB-BUTINACA has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications. It has been used as a tool to study the endocannabinoid system and its role in various physiological processes such as pain, inflammation, and appetite regulation. MDMB-BUTINACA has also been used to investigate the effects of synthetic cannabinoids on the central nervous system and their potential therapeutic applications.

properties

Molecular Formula

C30H27N3O4

Molecular Weight

493.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C30H27N3O4/c1-37-30(36)25-13-14-27(32-15-17-33(18-16-32)29(35)22-8-3-2-4-9-22)26(20-25)31-28(34)24-12-11-21-7-5-6-10-23(21)19-24/h2-14,19-20H,15-18H2,1H3,(H,31,34)

InChI Key

JHNPSBQXAJPOTH-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4

Origin of Product

United States

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